3-(4-Methyl-pyrimidin-2-ylsulfanyl)-1-m-tolyl-pyrrolidine-2,5-dione
Description
3-(4-Methyl-pyrimidin-2-ylsulfanyl)-1-m-tolyl-pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methyl-pyrimidin-2-ylsulfanyl substituent at the 3-position and an m-tolyl group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles known for their structural diversity and bioactivity. The pyrrolidine-2,5-dione core (also termed succinimide) is a pharmacophore frequently exploited in drug design due to its conformational rigidity and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-4-3-5-12(8-10)19-14(20)9-13(15(19)21)22-16-17-7-6-11(2)18-16/h3-8,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTZGPAVBURFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-1-m-tolyl-pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrimidine and pyrrolidine precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The thioether (-S-) linkage between the pyrimidine and pyrrolidine-dione rings is susceptible to nucleophilic displacement or oxidation.
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Oxidation to sulfone/sulfoxide : Treatment with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) converts thioethers to sulfones, as demonstrated for pyrimidin-4-one intermediates (e.g., compound 55d → 35 via mCPBA oxidation) .
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Displacement reactions : The sulfanyl group can be substituted by amines or hydrazines under basic conditions. For example, methylthio-pyrimidinones (55 ) undergo displacement with hydrazine to form 2-hydrazinylpyrimidin-4(1H)-ones (56a–g ) .
Functionalization of the Pyrimidine Ring
The 4-methylpyrimidin-2-yl group offers sites for electrophilic substitution and cross-coupling:
C-H Activation and Cross-Coupling
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Suzuki-Miyaura coupling : Palladium-catalyzed coupling with boronic acids enables introduction of aryl/heteroaryl groups. Pyrimidine halides (e.g., 68 ) undergo Suzuki reactions at the C6 position preferentially (Table 1) .
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Bromination : Electrophilic bromination at the pyrimidine C5 position (e.g., 55d → brominated intermediate) facilitates further functionalization .
Table 1: Representative Pyrimidine Cross-Coupling Reactions
Reactivity of the Pyrrolidine-2,5-dione Core
The cyclic imide structure undergoes ring-opening and condensation reactions:
Ring-Opening with Nucleophiles
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Ammonolysis : Reaction with amines (e.g., 4-fluoroaniline) opens the dione ring, forming amide derivatives (e.g., 26 via coupling with acid 71 ) .
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Hydrolysis : Acidic or basic conditions hydrolyze the imide to dicarboxylic acid derivatives. For instance, methyl esters (e.g., 70 ) are hydrolyzed to carboxylic acids (71 ) .
Condensation Reactions
Modification of the m-Tolyl Substituent
The meta-methylphenyl group can undergo electrophilic aromatic substitution (EAS):
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Halogenation : Bromination at the para-position of the toluene ring using NBS (N-bromosuccinimide) .
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Nitration : Nitric acid/sulfuric acid introduces nitro groups, which can be reduced to amines for further derivatization .
Biological Activity and SAR Insights
While direct data for this compound are unavailable, structurally related pyrimidinones and pyrrolidine-diones exhibit antimycobacterial activity. Key structure-activity relationship (SAR) trends include:
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Hydrophobic groups at the pyrimidine C6 position (e.g., phenyl, CF₃) enhance potency .
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Polar substitutions (e.g., CONH₂, COOH) at the pyrrolidine-dione core reduce activity but improve solubility .
Synthetic Routes and Key Intermediates
A plausible synthesis involves:
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Formation of the pyrrolidine-2,5-dione : Condensation of m-toluidine with maleic anhydride derivatives .
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Introduction of the sulfanyl group : Coupling with 2-mercapto-4-methylpyrimidine via nucleophilic substitution .
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Final functionalization : Cross-coupling or oxidation steps to diversify the pyrimidine ring .
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
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Antimicrobial Properties :
- Research indicates that compounds similar to 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-1-m-tolyl-pyrrolidine-2,5-dione exhibit significant antimicrobial activities. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth due to their ability to disrupt cellular processes .
- Anticancer Potential :
- Neurological Applications :
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing starting materials like 4-methylpyrimidine and appropriate thiol compounds can yield the desired pyrrolidine structure through nucleophilic substitution reactions.
- Cyclization Techniques : Employing cyclization strategies can facilitate the formation of the pyrrolidine ring while incorporating the thioether linkage effectively.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-1-m-tolyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The m-tolyl group at the 1-position is a common feature in anticonvulsant and enzyme-inhibitory pyrrolidine-2,5-diones . Its electron-donating methyl group may enhance lipophilicity and membrane permeability.
- The 4-methyl-pyrimidin-2-ylsulfanyl substituent at the 3-position distinguishes the target compound from analogues like 3-(4-methyl-piperazinyl) derivatives. Sulfur-containing groups (e.g., sulfanyl) can modulate electronic properties and improve metabolic stability compared to nitrogen-based substituents .
Comparison with Diketopiperazines: Diketopiperazines (e.g., albonoursin) share the 2,5-dione core but exhibit a cyclic six-membered ring.
Receptor Affinity and Selectivity :
- Substitution at the 3-position significantly impacts receptor interactions. For example, meta-CF3 and ortho-OCH3 groups on pyrrolidine-2,5-diones alter 5-HT1A/5-HT2A receptor binding profiles, with meta-CF3 derivatives showing comparable 5-HT1A affinity but reduced 5-HT2A activity relative to chloro-substituted analogues .
Biological Activity
The compound 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-1-m-tolyl-pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 288.36 g/mol. The structure features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the pyrimidine and sulfanyl groups contributes to its pharmacological profile.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Pyrrolidine derivatives often exhibit enzyme inhibitory properties. For example, similar compounds have been shown to inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are involved in inflammatory processes and oxidative stress.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study demonstrated that pyrrolidine derivatives showed cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Research indicated that derivatives similar to this compound displayed moderate antimicrobial activity against several strains of bacteria. This suggests potential use in treating infections caused by resistant bacterial strains .
- Anti-inflammatory Effects : Other studies highlighted the anti-inflammatory properties of pyrrolidine compounds, showing inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could be beneficial in managing inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(4-methyl-pyrimidin-2-ylsulfanyl)-1-m-tolyl-pyrrolidine-2,5-dione?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Core formation: Cyclization of substituted pyrrolidine precursors via acid-catalyzed or thermal conditions.
- Sulfanyl group introduction: Thiolation reactions using 4-methylpyrimidine-2-thiol under nucleophilic substitution (e.g., Mitsunobu reaction or base-mediated coupling).
- Substituent optimization: m-Tolyl groups are introduced via Friedel-Crafts alkylation or Ullmann coupling .
Key considerations: Monitor reaction progress using TLC/HPLC and purify intermediates via column chromatography. Optimize solvent systems (e.g., DMF for polar intermediates) to improve yields (typically 50–70% for analogous compounds) .
Basic: How should researchers approach structural elucidation of this compound?
Methodological Answer:
- NMR spectroscopy: Use 2D experiments (¹H-¹³C HSQC, HMBC) to confirm connectivity, particularly for the sulfanyl-pyrimidine and m-tolyl groups. NOESY can resolve stereochemistry at the pyrrolidine-dione core .
- X-ray crystallography: Employ SHELXL for refinement of crystallographic data to resolve bond lengths/angles and validate the thioether linkage geometry. ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme inhibition assays: Test PKC (Protein Kinase C) inhibition using fluorescence-based assays (e.g., Z’-LYTE™ kinase assay kits) due to structural similarity to PKC inhibitors in patent literature .
- Antiviral screening: Use Madin-Darby Canine Kidney (MDCK) cells infected with H1N1 influenza virus, following protocols from marine-derived diketopiperazine studies. Measure IC₅₀ values via plaque reduction assays .
Advanced: How can researchers analyze conformational flexibility of the pyrrolidine-dione core?
Methodological Answer:
- Cremer-Pople puckering parameters: Calculate ring puckering coordinates (amplitude , phase ) from X-ray or DFT-optimized geometries to quantify non-planarity. Compare with analogs (e.g., 3-benzylidene-pyrrolidine-2,5-diones) to assess substituent effects on ring distortion .
- Molecular Dynamics (MD) simulations: Use AMBER or CHARMM force fields to model ring flexibility in solvent environments. Analyze torsional angles (e.g., C2-C3-C4-C5) over simulation trajectories .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Substituent variation: Systematically modify the pyrimidine (e.g., 4-methyl vs. 4-fluoro) and m-tolyl (e.g., meta- vs. para-substitution) groups. Synthesize derivatives via parallel combinatorial chemistry .
- Docking studies: Use AutoDock Vina to predict binding modes with PKC isoforms or viral targets. Prioritize derivatives with improved hydrogen bonding (e.g., sulfanyl group interactions with catalytic lysine residues) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay standardization: Replicate conflicting studies under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in antiviral tests).
- Purity validation: Use HPLC-MS to confirm compound integrity (>98% purity). Impurities in diketopiperazine analogs (e.g., albonoursin) have skewed bioactivity results historically .
Advanced: What computational strategies predict metabolic stability of this compound?
Methodological Answer:
- In silico metabolism: Apply CYP450 docking (e.g., CYP3A4, CYP2D6) using Glide SP mode to identify vulnerable sites (e.g., sulfanyl oxidation).
- QSAR modeling: Train models on pyrrolidine-dione derivatives with known half-lives (e.g., data from PKC inhibitor patents) to predict clearance rates .
Advanced: How to address crystallographic disorder in the pyrimidine substituent?
Methodological Answer:
- Refinement protocols: Use SHELXL’s PART instruction to model disorder, applying restraints to bond lengths/angles. Validate with R₁/residual density maps .
- Low-temperature data collection: Cool crystals to 100 K to reduce thermal motion artifacts. For severe disorder, consider alternative crystallization solvents (e.g., EtOAc/hexane vs. DMSO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
